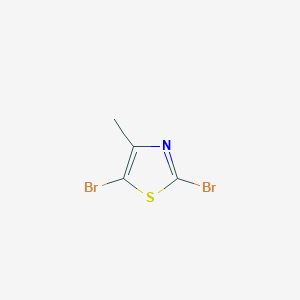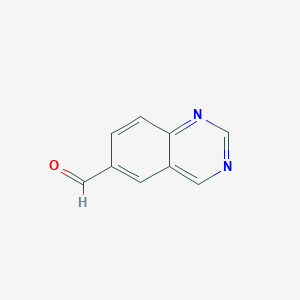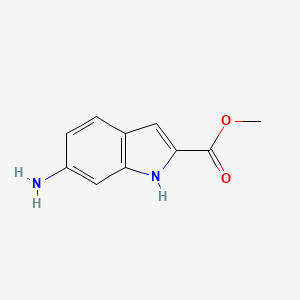
6-羟基-1H-吲哚-2-羧酸
描述
6-Hydroxy-1H-indole-2-carboxylic acid is a compound that belongs to the class of indole carboxylic acids. Indoles are heterocyclic compounds with a wide range of biological and pharmacological activities. The hydroxyindole carboxylic acids, in particular, have garnered interest due to their significance in biology and medicine, as well as their potential applications in organic electronics and bioelectronics .
Synthesis Analysis
The synthesis of 6-hydroxy indoles has been achieved through various methods. One efficient catalyst-free synthesis involves the condensation of carboxymethyl cyclohexadienones and primary amines. This process utilizes an aza-Michael addition followed by rearomatization to yield the desired hydroxy indoles . Another approach for synthesizing indole carboxylic acids, including the 6-hydroxy variant, starts from 2-bromoaniline derivatives, demonstrating the versatility in synthetic strategies for these compounds .
Molecular Structure Analysis
The molecular structure of indole carboxylic acids has been studied using techniques such as X-ray diffraction and infrared spectroscopy. These studies reveal how intermolecular hydrogen bonding plays a crucial role in the self-assembly and molecular configurations of these compounds . The self-assembly of indole derivatives, such as DHICA, on surfaces like Au(111) has been investigated to understand the polymorphism and interactions that govern the formation of two-dimensional patterns .
Chemical Reactions Analysis
Indole carboxylic acids can undergo various chemical reactions. For instance, the hydroxyl groups in DHICA are susceptible to redox reactions, which can lead to molecular rearrangement upon exposure to oxidizing agents like O2 . The reactivity of these compounds can be influenced by their self-assembled molecular networks, which can guide selective oxidation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-hydroxy indoles are influenced by their functional groups and molecular interactions. The presence of hydroxyl and carboxylic acid groups allows for the formation of hydrogen bonds, which can affect their solubility, melting points, and reactivity. The susceptibility of these molecules to oxidation and their ability to form various self-assembled structures are also notable properties that can be leveraged in material science and pharmaceutical applications .
科学研究应用
合成和化学性质
6-羟基-1H-吲哚-2-羧酸及其衍生物一直是各种研究的主题,重点关注它们的合成和化学性质。Marchelli、Hutzinger和Heacock(1969年)开发了一种从苄氧基吲哚(Marchelli, Hutzinger, & Heacock, 1969)合成羟基吲哚-3-羧酸的方法,这些化合物在生物学和医学中很重要。同样,Sharma等人(2020年)描述了一种构建6-溴-5-甲氧基-1H-吲哚-3-羧酸的策略,强调了它作为抗炎化合物Herdmanine D的骨架的重要性(Sharma, Sharma, Kashyap, & Bhagat, 2020)。
生物学和药理活性
吲哚-2-羧酸衍生物已被探索其治疗应用。Raju等人(2015年)合成了一系列这些衍生物,并评估了它们的抗菌和抗真菌活性,将它们与氨苄青霉素和制霉菌素等标准药物进行了比较(Raju, Bhavya Sai, Meghana, Chandana, Suresh, & Nadendla, 2015)。在Ivashchenko等人(2014年)的研究中,合成了取代的2,4-双氨甲基-5-羟基-1H-吲哚-3-羧酸及其衍生物,并对它们针对HCV和流感等病毒的抗病毒活性进行了测试(Ivashchenko, Yamanushkin, Mit’kin, Kisil’, Korzinov, Vedenskii, Leneva, Bulanova, Bychko, Okun, Ivashchenko, & Ivanenkov, 2014)。
化学分析和工业应用
研究也致力于吲哚衍生物的大规模合成和分析。Huang等人(2010年)描述了5-羟基-2-甲基-1H-吲哚的制造合成,展示了这类化合物的大规模生产的可行性(Huang, Zhang, Zhang, & Wang, 2010)。在另一项研究中,Furuya和Kino(2010年)探讨了细胞色素P450 CYP199A2对吲哚和喹啉羧酸的区域选择性氧化,展示了这种酶在芳香族羧酸的生物催化中的潜力(Furuya & Kino, 2010)。
安全和危害
作用机制
Target of Action
6-Hydroxy-1h-indole-2-carboxylic acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives can interact with their targets and cause changes in the biological system . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are often involved in various biochemical pathways. For instance, they can be produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The affected pathways and their downstream effects can vary widely depending on the specific indole derivative and its targets.
Result of Action
The molecular and cellular effects of 6-Hydroxy-1h-indole-2-carboxylic acid’s action can vary depending on its targets and the biological system in which it is acting. For instance, some indole derivatives have been reported to have antiviral activity, suggesting that they may interfere with viral replication or other aspects of the viral life cycle .
Action Environment
The action, efficacy, and stability of 6-Hydroxy-1h-indole-2-carboxylic acid can be influenced by various environmental factors. For instance, it has been suggested that this compound is stable under normal conditions but may decompose under light . Therefore, the storage and handling conditions of this compound can significantly impact its effectiveness.
属性
IUPAC Name |
6-hydroxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-6-2-1-5-3-8(9(12)13)10-7(5)4-6/h1-4,10-11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUFFOMJRAXIRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625139 | |
| Record name | 6-Hydroxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-1h-indole-2-carboxylic acid | |
CAS RN |
40047-23-2 | |
| Record name | 6-Hydroxy-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40047-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 40047-23-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

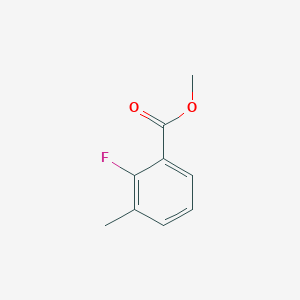
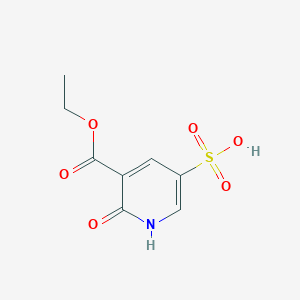
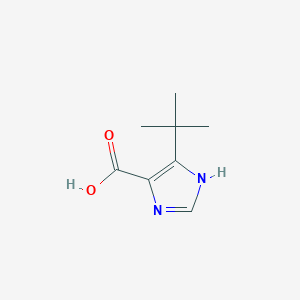

![5-Oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B1322214.png)
